molecular formula C19H23N5O4 B1681023 Methyl 3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate CAS No. 677773-91-0

Methyl 3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate

Cat. No. B1681023
M. Wt: 385.4 g/mol
InChI Key: MXILFZWMVNDOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate” is a compound with the molecular formula C19H23N5O4 . It is a member of the Immunology/Inflammation class of compounds .


Molecular Structure Analysis

The molecular structure of this compound includes a purine ring, which is a heterocyclic aromatic ring system, attached to a benzene ring via a methyl group. The purine ring has an amino group and a butoxy group attached to it .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 385.4 g/mol . It has a topological polar surface area of 120 Ų, indicating its polarity . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . Its XLogP3-AA value is 1.9, suggesting its lipophilicity .

Scientific Research Applications

Synthesis and Optical Properties

  • The synthesis of novel polyurethanes containing a nonlinear optical chromophore, demonstrating significant thermal stability and solubility in common organic solvents, highlights the material's potential for advanced optical applications (Lee & Park, 2002).

Chemical Synthesis and Applications

  • A study on 5-amino-5-deoxyribose derivatives presents the synthesis route and potential utility of these compounds in creating reversed nucleosides, indicating a broad spectrum of biochemical applications (Leonard & Carraway, 1966).

Reactions and Mechanisms

  • Research into the hydrolysis of products obtained from reactions of diethyl acetylenedicarboxylate with amines explores the formation of various compounds, contributing to the understanding of organic reaction mechanisms (Iwanami et al., 1964).

Heterocyclic Systems Synthesis

  • Another study focuses on the synthesis of heterocyclic systems using methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate, showcasing the creation of 3-amino-4H-pyrido-[1,2-a]pyrimidin-4-ones and related compounds, underlining the chemical versatility and potential for pharmaceutical development (Selič et al., 1997).

Nonlinear Optical Materials

  • A study on T-type polyurethanes with high thermal stability for second harmonic generation applications reveals the synthesis and characterization of materials with potential in nonlinear optics and photonics (Lee, Bang, & Baek, 2005).

properties

IUPAC Name

methyl 2-[3-[(6-amino-2-butoxy-8-oxo-7H-purin-9-yl)methyl]phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O4/c1-3-4-8-28-18-22-16(20)15-17(23-18)24(19(26)21-15)11-13-7-5-6-12(9-13)10-14(25)27-2/h5-7,9H,3-4,8,10-11H2,1-2H3,(H,21,26)(H2,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXILFZWMVNDOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC(=C2C(=N1)N(C(=O)N2)CC3=CC=CC(=C3)CC(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate
Reactant of Route 2
Reactant of Route 2
Methyl 3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate
Reactant of Route 3
Reactant of Route 3
Methyl 3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate
Reactant of Route 4
Methyl 3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate
Reactant of Route 5
Reactant of Route 5
Methyl 3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate
Reactant of Route 6
Reactant of Route 6
Methyl 3-[(6-amino-2-butoxy-7,8-dihydro-8-oxo-9H-purin-9-yl)methyl]benzeneacetate

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